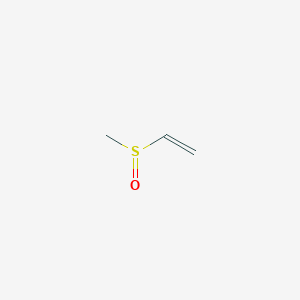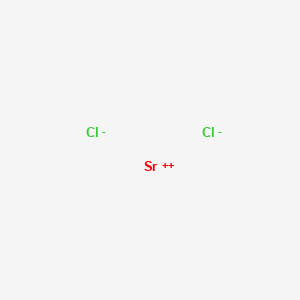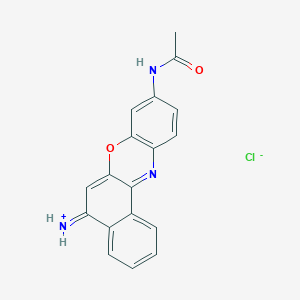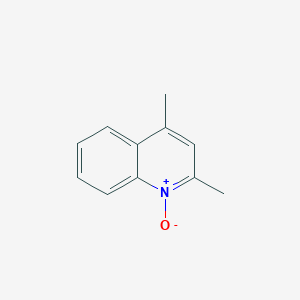
4-クロロ-1H-インダゾール
概要
説明
4-クロロ-1H-インダゾールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、ベンゼン環とピラゾール環が融合した二環式構造です。インダゾール環の4位に塩素原子が存在することで、4-クロロ-1H-インダゾールに独自の化学的性質が与えられています。
科学的研究の応用
4-Chloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
将来の方向性
作用機序
4-クロロ-1H-インダゾールとその誘導体の作用機序は、多くの場合、酵素や受容体などの特定の分子標的との相互作用を伴います。 例えば、一部の誘導体は、細胞シグナル伝達経路に関与する重要な酵素であるホスホイノシチド3-キナーゼの阻害剤として作用します 。 4-クロロ-1H-インダゾールがこれらの標的に結合することで、その活性を調節し、治療効果をもたらします。
類似化合物:
1H-インダゾール: 塩素置換のない母体化合物。
2H-インダゾール: 化学的性質が異なるインダゾールの互変異性体。
4-ブロモ-1H-インダゾール: 4位に塩素ではなく臭素原子を持つ類似化合物.
独自性: 4-クロロ-1H-インダゾールは、塩素原子の存在により、その反応性と生物活性に影響を与えている点が特徴です。 塩素置換は、化合物の安定性を向上させ、分子標的との相互作用を変化させる可能性があり、創薬のための貴重な足場となります .
準備方法
合成経路と反応条件: 4-クロロ-1H-インダゾールの合成は、通常、オルト置換ベンジリデンヒドラジンの環化を伴います。 一般的な方法の1つは、2-クロロベンズアルデヒドとヒドラジンを反応させてベンジリデンヒドラジンを生成し、続いて酸性条件下で環化して4-クロロ-1H-インダゾールを得る方法です 。 別の方法では、2-クロロベンゾニトリルとヒドラジンを使用し、環化させて目的の生成物を生成します .
工業的生産方法: 4-クロロ-1H-インダゾールの工業的生産では、収率を高め、副生成物を減らすために、しばしば触媒的方法が用いられます。 銅またはパラジウム触媒を使用するなどの遷移金属触媒反応は、環化プロセスを促進するために一般的に使用されます 。これらの方法は、効率とスケーラビリティの点で利点があり、大規模生産に適しています。
化学反応の分析
反応の種類: 4-クロロ-1H-インダゾールは、次のようなさまざまな化学反応を起こします。
置換反応: 4位の塩素原子は、求核置換反応によって他の官能基に置換できます。
酸化と還元: インダゾール環は、酸化反応と還元反応を起こし、さまざまな誘導体の生成につながります。
一般的な試薬と条件:
求核置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
生成される主な生成物:
- さまざまな官能基を持つ置換インダゾール。
- 4-クロロ-1H-インダゾールの酸化または還元誘導体。
- 環化反応によって形成される複雑な複素環式化合物 .
4. 科学研究での応用
4-クロロ-1H-インダゾールは、科学研究で幅広い用途を持っています。
化学: さまざまな複素環式化合物の合成のための汎用性の高いビルディングブロックとして役立ちます。
生物学: この化合物は、潜在的な治療効果を持つ生物活性分子の開発に使用されています。
類似化合物との比較
1H-Indazole: The parent compound without the chlorine substitution.
2H-Indazole: A tautomeric form of indazole with different chemical properties.
4-Bromo-1H-Indazole: A similar compound with a bromine atom instead of chlorine at the 4-position.
Uniqueness: 4-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable scaffold for drug development .
特性
IUPAC Name |
4-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGQYVQJOJQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156818 | |
| Record name | 4-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-96-3 | |
| Record name | 4-Chloro-1H-indazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1H-indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-1H-indazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?
A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. 4-Chloro-1H-indazole, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of 4-Chloro-1H-indazole as a scaffold for developing novel therapeutics.
Q2: Has 4-Chloro-1H-indazole demonstrated any specific biological activity?
A2: Research indicates that 4-Chloro-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of 4-Chloro-1H-indazole on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.
Q3: How do the structural properties of 4-Chloro-1H-indazole relate to its potential as a corrosion inhibitor?
A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including 4-Chloro-1H-indazole []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of 4-Chloro-1H-indazole to interact with metal surfaces and potentially act as a corrosion inhibitor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
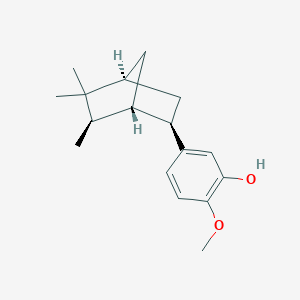


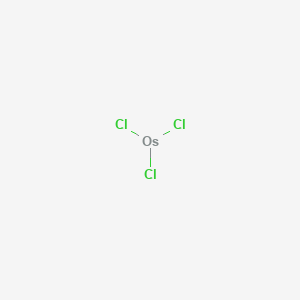

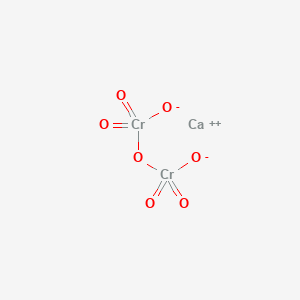
![3-[Chloro(methyl)phosphoryl]propanoyl chloride](/img/structure/B76802.png)
